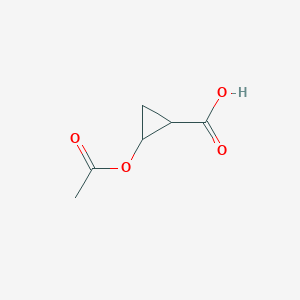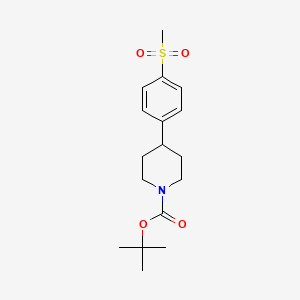
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile is an aromatic compound with a complex structure consisting of a benzene ring substituted with bromine and phenyl groups, along with three cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile typically involves nucleophilic aromatic substitution reactions. One common method involves the bromination of 4,6-diphenylbenzene-1,3,5-tricarbonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism by which 2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile exerts its effects involves interactions with specific molecular targets. The bromine and cyano groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-bromo-4,6-dimethylbenzene-1,3,5-tricarbonitrile
- 2,4,6-tricyano-5-bromo-1,3-xylene
- 2-bromo-4,6-diphenyl-1,3,5-triazine
Uniqueness
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile is unique due to the presence of both bromine and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where these properties are advantageous .
特性
分子式 |
C21H10BrN3 |
|---|---|
分子量 |
384.2 g/mol |
IUPAC名 |
2-bromo-4,6-diphenylbenzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C21H10BrN3/c22-21-17(12-24)19(14-7-3-1-4-8-14)16(11-23)20(18(21)13-25)15-9-5-2-6-10-15/h1-10H |
InChIキー |
KEUQBBZEVVMHPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C#N)Br)C#N)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)
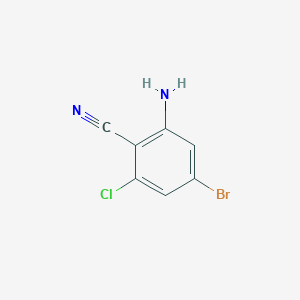
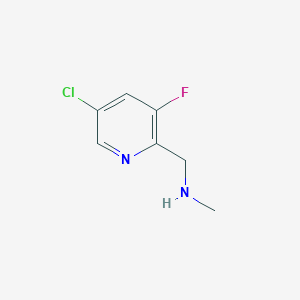
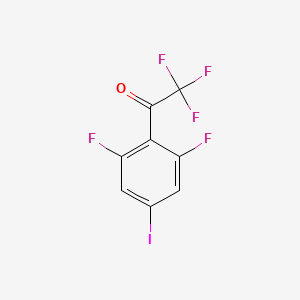

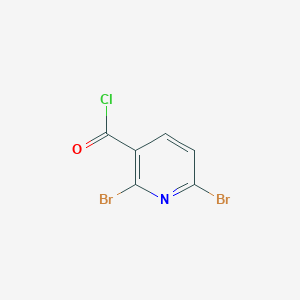
![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)

![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)


